2-Bromo-6-tert-butyl-4-methylphenol

Lipid Peroxidation Inhibition Mitochondrial Oxidative Stress Halogenated Phenol SAR

2-Bromo-6-tert-butyl-4-methylphenol (CAS 1516-93-4) is a monobrominated derivative of 2-tert-butyl-4-methylphenol, belonging to the hindered phenol class. Its structure features a bromine atom at the 2-position, a bulky tert-butyl group at the 6-position, and a methyl substituent at the 4-position.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 1516-93-4
Cat. No. B3032370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-tert-butyl-4-methylphenol
CAS1516-93-4
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)O)C(C)(C)C
InChIInChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3
InChIKeyAKUQXFHQPACGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-tert-butyl-4-methylphenol (CAS 1516-93-4): A Monobrominated Hindered Phenol for Analytical Standards and Oxidative Stability Research


2-Bromo-6-tert-butyl-4-methylphenol (CAS 1516-93-4) is a monobrominated derivative of 2-tert-butyl-4-methylphenol, belonging to the hindered phenol class. Its structure features a bromine atom at the 2-position, a bulky tert-butyl group at the 6-position, and a methyl substituent at the 4-position . This asymmetric substitution pattern, containing a single heavy halogen ortho to the hydroxyl group and a bulky alkyl group on the opposing ortho site, distinguishes it from symmetrical analogs such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,6-dibromo-4-methylphenol. The compound is documented for use in analytical chemistry as a calibration standard and as a reference impurity in bromophenol analysis, as well as a synthetic reagent . Its calculated LogP of approximately 4.5 indicates substantial lipophilicity, relevant for partitioning behavior in both analytical and formulation contexts .

Why 2-Bromo-6-tert-butyl-4-methylphenol Cannot Be Replaced by Generic Hindered Phenol Antioxidants or Symmetrical Bromophenols


Substituting 2-Bromo-6-tert-butyl-4-methylphenol with common hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol) or symmetrical bromophenols such as 2,6-dibromo-4-methylphenol is not scientifically justified without explicit comparative validation. Evidence indicates that replacing the 4-methyl group of BHT with a bromine atom (as in 2,6-di-tert-butyl-4-bromophenol, BTBP) yields a two-fold increase in anti-lipid peroxidation potency (IC50 0.17 µM vs. 0.31 µM) in mitochondrial assays, demonstrating that halogen substitution at specific positions can significantly alter antioxidant bioactivity [1]. Conversely, electron-withdrawing groups (such as bromine) at both ortho positions are reported to abolish antioxidant activity entirely in lipid substrate models, rendering 2,6-dibromo-4-methylphenol functionally non-equivalent to mono-ortho-brominated analogs [2]. Furthermore, the chlorine analog 2-tert-butyl-6-chloro-4-methylphenol exhibits a distinct primary mechanism centered on UV absorption rather than radical scavenging, underscoring that halogen identity further differentiates performance . For analytical reference standard applications, the compound's unique combination of a single bromine atom with an asymmetric alkylation pattern provides a specific retention time and mass spectrum that cannot be replicated by non-brominated, dichlorinated, or di-tert-butylated congeners—compromising method specificity if substituted .

Quantitative Differentiation Evidence for 2-Bromo-6-tert-butyl-4-methylphenol Against Structurally Proximal Comparators


Halogen-Substituted Hindered Phenols Exhibit ~2-Fold Greater Anti-Lipid Peroxidation Activity Than BHT in Mitochondrial Assays

In a structure-activity study of 2,4,6-tri-substituted phenols, the 4-bromo analog 2,6-di-tert-butyl-4-bromophenol (BTBP) demonstrated an IC50 of 0.17 µM for inhibiting mitochondrial lipid peroxidation, which was twice as potent as the non-halogenated standard BHT (IC50 = 0.31 µM) [1]. While 2-Bromo-6-tert-butyl-4-methylphenol differs from BTBP in the substitution position of bromine (ortho vs. para relative to the hydroxyl group), both compounds share the structural feature of a single bromine atom on a tert-butyl-containing hindered phenol scaffold. The study explicitly concludes that the 4-halogen group increases inhibitory activity for mitochondrial lipid peroxidation, providing class-level evidence that mono-brominated hindered phenols can outperform BHT in this assay system [1].

Lipid Peroxidation Inhibition Mitochondrial Oxidative Stress Halogenated Phenol SAR

Asymmetric Monobromination Confers Distinct DPPH Radical Scavenging Profile Relative to Symmetrical Analogs

In DPPH radical scavenging experiments within the same 2,4,6-tri-substituted phenol series, BTBP (2,6-di-tert-butyl-4-bromophenol) achieved an IC(0.200) of 16.0 µM, outperforming BHT (IC(0.200) = 33.7 µM) by a factor of 2.1 [1]. The non-halogenated BHT was approximately half as effective as the bromine-containing BTBP in quenching DPPH radicals under identical conditions. These data indicate that introducing a bromine substituent into the hindered phenol scaffold can enhance radical scavenging capacity in the DPPH assay. The study also demonstrated that excessive steric hindrance from ortho-prenyl groups reduced DPPH scavenging activity, highlighting the importance of the specific steric and electronic environment around the phenolic OH [1]. 2-Bromo-6-tert-butyl-4-methylphenol, with one ortho-bromine and one ortho-tert-butyl group, presents a distinct steric-electronic profile.

DPPH Radical Scavenging Structure-Activity Relationship Hindered Phenol Antioxidants

Unique HPLC/GC-MS Retention and Mass Spectral Signature for Analytical Reference Standard Applications Versus Non-Brominated or Di-Brominated Congeners

2-Bromo-6-tert-butyl-4-methylphenol is explicitly listed for use in analytical chemistry as a calibration standard and as an impurity reference in bromophenol analysis . Its molecular weight of 243.14 g/mol and the characteristic isotopic pattern of monobromine (¹Br:⁸¹Br ≈ 1:1) produce a distinct mass spectrometric signature that differs unambiguously from 2,6-dibromo-4-methylphenol (MW 265.93 g/mol; Br₂ isotope pattern) and from non-halogenated BHT (MW 220.35 g/mol; no halogen isotope pattern) . The GC-MS purity specification for commercial material is 96% (GC-MS), and suppliers provide batch-specific QC documentation including NMR, HPLC, and GC data . The compound's LogP of 4.50 predicts reversed-phase HPLC retention distinct from the more polar 2,6-dibromo analog and the less polar, symmetrically substituted BHT .

Analytical Reference Standard Impurity Profiling Chromatographic Selectivity

Synthetic Accessibility via High-Yield (85%) Bromination Route with Patent-Documented NMR Characterization

A patent-documented synthesis (US07847099B2) describes the preparation of 2-Bromo-6-tert-butyl-4-methylphenol from 2-tert-butyl-4-methylphenol via bromination with elemental bromine in dichloromethane at room temperature, achieving an 85% isolated yield after a 20-minute reaction time . The product was fully characterized by ¹H NMR (CDCl₃): δ 1.402 (s, 9H, t-Bu), 2.267 (s, 3H, CH₃), 5.640 (s, 1H, OH), 7.017 (s, 1H, Ar), 7.167 (s, 1H, Ar), confirming the mono-brominated regioisomer with bromine at the 2-position . An alternative route using N-bromosuccinimide (NBS) in DMF at 0°C to room temperature over 5 hours is also reported, providing synthetic flexibility . By contrast, the synthesis of 2,6-dibromo-4-methylphenol requires two equivalents of brominating agent and may produce mixtures requiring chromatographic separation, while BHT production requires two sequential tert-butylation steps under acid catalysis .

Organic Synthesis Bromination Methodology Process Chemistry

Defined GHS Hazard Profile Enables Pre-Procurement Safety Comparison Against Structurally Related Bromophenols

2-Bromo-6-tert-butyl-4-methylphenol carries a GHS07 classification with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is materially different from 2,6-dibromo-4-methylphenol, which is documented with an RTECS number (GO7700000) and additional handling precautions for a compound containing two reactive C-Br bonds . The target compound's single bromine substituent and the steric shielding provided by the ortho-tert-butyl group may contribute to its comparatively moderate hazard profile relative to di-brominated analogs, though direct toxicological comparison studies are absent from the literature. The availability of detailed precautionary statements (P260–P362 series) from commercial suppliers provides procurement officers with standardized safety handling documentation for workplace risk assessment .

Chemical Safety Assessment GHS Classification Procurement Risk Management

Validated Application Scenarios for Procuring 2-Bromo-6-tert-butyl-4-methylphenol Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Bromophenol Impurity Profiling in Pharmaceutical and Environmental GC-MS/HPLC Workflows

Procurement as a certified analytical reference standard for quantifying bromophenol impurities in active pharmaceutical ingredients (APIs) or environmental samples. The compound's unique monobromine isotopic pattern (¹Br:⁸¹Br ≈ 1:1), molecular weight of 243.14 g/mol, and predicted LogP of 4.50 provide chromatographic and mass spectrometric selectivity that distinguishes it from both non-halogenated BHT (MW 220.35; no halogen isotope) and di-brominated 2,6-dibromo-4-methylphenol (MW 265.93; Br₂ pattern) . Commercial suppliers including Bidepharm and Fluorochem offer material with batch-specific QC certificates (NMR, HPLC, GC) at 95–97% purity, meeting the documentation requirements for regulated analytical environments . This application is directly supported by the compound's explicit listing for 'analytical chemistry calibration purposes' and 'as an impurity in bromophenols' .

Structure-Activity Relationship (SAR) Probe for Investigating Halogen Effects on Hindered Phenol Antioxidant Potency

Deployment as a SAR probe compound in antioxidant research programs investigating the effect of mono-ortho-bromination on radical scavenging and lipid peroxidation inhibition. Class-level evidence from the 2,4,6-tri-substituted phenol series demonstrates that a mono-brominated hindered phenol (BTBP, the 4-bromo isomer) achieves a 1.8-fold improvement in mitochondrial lipid peroxidation inhibition (IC50 0.17 µM vs. 0.31 µM for BHT) and a 2.1-fold improvement in DPPH radical scavenging (IC(0.200) 16.0 µM vs. 33.7 µM for BHT) [1]. 2-Bromo-6-tert-butyl-4-methylphenol, with bromine at the ortho rather than para position, provides a critical missing data point for mapping the positional dependence of halogen effects on antioxidant activity, enabling researchers to distinguish electronic from steric contributions to potency [1].

Synthetic Intermediate for Dibenzofuran Derivatives via Oxidative Coupling Chemistry

Use as a synthetic building block for preparing brominated dibenzofuran derivatives through oxidative phenolic coupling. Documented reactivity shows that treatment with potassium ferricyanide in benzene yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, with a small amount of the fully aromatized 2,4,6,8-tetra-tert-butyldibenzofuran . The presence of a single bromine atom provides a synthetic handle for further functionalization (e.g., cross-coupling reactions) of the dibenzofuran product, a capability not available when starting from non-halogenated hindered phenols. The high-yielding and regioselective synthesis (85%, 20 min) of the starting material ensures reliable and economical access to this precursor for materials chemistry and organic synthesis applications .

Hindered Phenol with Documented GHS Safety Profile for Industrial Formulation Screening

Procurement for industrial antioxidant or stabilizer formulation screening where a complete and standardized safety datasheet is a prerequisite for chemical approval. 2-Bromo-6-tert-butyl-4-methylphenol is supplied with comprehensive GHS documentation including hazard statements (H302, H315, H319, H335), signal word 'Warning,' and detailed precautionary statements (P260–P362 series) from Fluorochem . This documented safety profile, combined with its structural analogy to BHT-class hindered phenol antioxidants (while offering a distinct halogen-substituted electronic profile), positions the compound as a screening candidate for applications requiring oxidative stability in rubber, polymer, or lubricant formulations where mono-brominated phenols may offer differentiated performance relative to conventional BHT [1].

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